molecular formula C19H23N3O3 B2866897 (3-Methoxyphenyl)-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone CAS No. 2379987-88-7

(3-Methoxyphenyl)-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone

Numéro de catalogue B2866897
Numéro CAS: 2379987-88-7
Poids moléculaire: 341.411
Clé InChI: LGZUWKDOGYBAGL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(3-Methoxyphenyl)-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as MP-10 and is a selective dopamine D3 receptor antagonist. The synthesis method for MP-10 involves several steps, including the use of piperidine, pyridazine, and methoxyphenyl components.

Mécanisme D'action

MP-10 selectively targets dopamine D3 receptors, which are involved in the reward pathway. By blocking the activity of these receptors, MP-10 reduces the rewarding effects of drugs of abuse, making it a potential anti-addictive agent. MP-10 also modulates the activity of dopamine D2 receptors, which are involved in motor function. By modulating the activity of these receptors, MP-10 has potential as a treatment for Parkinson's disease and drug-induced dyskinesia.
Biochemical and Physiological Effects
MP-10 has been shown to have several biochemical and physiological effects. MP-10 has been shown to reduce drug-seeking behavior in animal models of addiction. MP-10 has also been shown to improve motor function in animal models of Parkinson's disease. Additionally, MP-10 has been shown to reduce drug-induced dyskinesia in animal models.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using MP-10 in lab experiments is its selectivity for dopamine D3 receptors. This allows researchers to specifically target these receptors without affecting other dopamine receptors. One limitation of using MP-10 in lab experiments is its potential toxicity. MP-10 has been shown to have toxic effects at high doses, which may limit its use in certain experiments.

Orientations Futures

There are several future directions for MP-10 research. One direction is to further explore its potential as an anti-addictive agent. MP-10 has shown promise in reducing drug-seeking behavior, but further research is needed to determine its effectiveness in humans. Another direction is to explore its potential as a treatment for Parkinson's disease and drug-induced dyskinesia. MP-10 has shown promise in improving motor function, but further research is needed to determine its safety and effectiveness in humans. Additionally, future research could explore the potential of MP-10 in treating other neurological disorders that involve dopamine dysregulation.

Méthodes De Synthèse

The synthesis method for MP-10 involves the use of piperidine, pyridazine, and methoxyphenyl components. The first step involves the reaction of piperidine with 6-methylpyridazine to form a piperidine-pyridazine intermediate. The intermediate is then reacted with 3-methoxyphenyl isocyanate to form the final product, MP-10. The synthesis method for MP-10 has been optimized to increase yield and purity.

Applications De Recherche Scientifique

MP-10 has been the subject of several scientific studies due to its potential therapeutic applications. MP-10 has been shown to have potential as an anti-addictive agent, as it selectively targets dopamine D3 receptors, which are involved in the reward pathway. MP-10 has also been studied for its potential in treating Parkinson's disease, as it has been shown to improve motor function in animal models. Additionally, MP-10 has been studied for its potential in treating drug-induced dyskinesia, a side effect of long-term use of Parkinson's disease medication.

Propriétés

IUPAC Name

(3-methoxyphenyl)-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-14-6-7-18(21-20-14)25-13-15-8-10-22(11-9-15)19(23)16-4-3-5-17(12-16)24-2/h3-7,12,15H,8-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGZUWKDOGYBAGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OCC2CCN(CC2)C(=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[1-(3-Methoxybenzoyl)piperidin-4-yl]methoxy}-6-methylpyridazine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.